Structural Basis for LPA2 Receptor Agonism: The Allyl Sulfamoyl Pharmacophore
The target compound contains an N-allyl sulfamoyl group, which is a key structural feature in a class of sulfamoyl benzoic acid (SBA) analogues that act as potent and specific LPA2 receptor agonists. This class has been shown to produce compounds with subnanomolar activity. The unsubstituted sulfamoyl analog (CAS 22361-61-1) lacks this essential pharmacophoric element for high-potency agonism. This class-level inference is supported by SAR studies on closely related SBA analogues [1].
| Evidence Dimension | Structural feature required for LPA2 agonism |
|---|---|
| Target Compound Data | N-allyl sulfamoyl group present |
| Comparator Or Baseline | 2-Bromo-5-sulfamoylbenzoic acid (CAS 22361-61-1): unsubstituted sulfamoyl group (NH2) |
| Quantified Difference | Not applicable (class-level SAR inference) |
| Conditions | Sulfamoyl benzoic acid (SBA) pharmacophore model [1] |
Why This Matters
For a user developing LPA2 agonists, the N-allyl group is a necessary structural component; an unsubstituted analog is not a valid substitute for this SAR-critical position.
- [1] Kiss, G. N., Fells, J. I., Gupte, R., Lee, S. C., Liu, J., Nusser, N., ... & Tigyi, G. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 5(8), 902-907. View Source
